molecular formula C19H17Cl2N3O2 B5092074 Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride

Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride

Cat. No.: B5092074
M. Wt: 390.3 g/mol
InChI Key: FSPBPCSZHISENB-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using appropriate chlorinated aromatic compounds.

    Esterification: The carboxylate group is introduced through an esterification reaction using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds.

Scientific Research Applications

Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of both the imidazole and benzimidazole rings, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2.ClH/c1-12-17(18(24)25-2)23-16-10-6-5-9-15(16)22(19(23)21-12)11-13-7-3-4-8-14(13)20;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPBPCSZHISENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4Cl)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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